BenchChemオンラインストアへようこそ!

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Asymmetric synthesis Trifluoromethyl amino acid Process chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is the N-Boc-protected form of (S)-5,5,5-trifluoronorvaline, a non‑proteinogenic, chiral amino acid bearing a terminal trifluoromethyl (-CF₃) side chain. The Boc group renders the α‑amine compatible with standard solid‑phase peptide synthesis (SPPS) protocols, while the electron‑withdrawing -CF₃ group confers high metabolic stability and distinct conformational preferences relative to non‑fluorinated norvaline or leucine.

Molecular Formula C10H16F3NO4
Molecular Weight 271.23 g/mol
CAS No. 453556-65-5
Cat. No. B3178241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
CAS453556-65-5
Molecular FormulaC10H16F3NO4
Molecular Weight271.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
InChIInChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m0/s1
InChIKeyYRXRZBPEGLIKRH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 453556-65-5): A Protected Trifluoromethyl Amino Acid for Peptide and Medicinal Chemistry


(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid is the N-Boc-protected form of (S)-5,5,5-trifluoronorvaline, a non‑proteinogenic, chiral amino acid bearing a terminal trifluoromethyl (-CF₃) side chain [1]. The Boc group renders the α‑amine compatible with standard solid‑phase peptide synthesis (SPPS) protocols, while the electron‑withdrawing -CF₃ group confers high metabolic stability and distinct conformational preferences relative to non‑fluorinated norvaline or leucine. The compound is primarily employed as a building block for protease‑resistant peptide therapeutics and as a chiral intermediate in the manufacture of γ‑secretase inhibitors [2].

Why a Generic Unprotected, Racemic, or Non-Fluorinated Amino Acid Cannot Replace (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid


Simple substitution with L-norvaline, L-leucine, or even the free base (S)-5,5,5-trifluoronorvaline is not feasible in most pharmaceutical workflows. The Boc protecting group is essential for standard Fmoc-based SPPS; removal of the Boc group would expose the free amine, leading to premature coupling or side-reactions . The (S)-absolute configuration is mandatory when the target molecule requires a specific stereochemistry—use of the (R)-enantiomer has been shown to produce an undesired by-product in at least one commercial γ‑secretase inhibitor synthesis, necessitating engineered enzymes to eliminate the (S)-form [1]. Finally, replacing the -CF₃ side chain with a -CH₃ (norvaline) or -CH(CH₃)₂ (leucine) abolishes the electron‑withdrawing effect that underpins the resistance to proteolytic degradation observed in trifluoronorvaline‑containing peptides [2].

Quantitative Differentiation of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid from Its Closest Analogs


Synthesis Yield: Boc-(S)-TFNV vs. Boc-(R)-TFNV via a Shared Asymmetric Route

A concise three‑step synthesis from a common glyceraldimine intermediate delivered the Boc‑protected (S)-enantiomer of 5,5,5-trifluoronorvaline in 63 % yield and the corresponding (R)-enantiomer in 62 % yield [1]. The essentially identical yields confirm that the (S)-building block is accessible with the same synthetic efficiency as the (R)-isomer that is already in pharmaceutical use [2].

Asymmetric synthesis Trifluoromethyl amino acid Process chemistry

Proteolytic Stability of a Trifluoronorvaline-Modified Peptide vs. Native Methionine-Enkephalin

Incorporation of trifluoronorvaline (TFNV) at the Gly2 position of methionine‑enkephalin resulted in an approximately 100 000‑fold enhancement of in‑vivo analgesic potency relative to the native peptide [1]. In‑vitro binding assays against μ, δ, and κ opioid receptors showed only modest changes in affinity, indicating that the potency increase is driven primarily by the inhibition of aminopeptidase‑mediated degradation conferred by the -CF₃ group [1]. Although the published data are for the (D)-TFNV-containing analog, a US patent (US 5,276,137) explicitly describes the preparation and use of (S)-5,5,5-trifluoronorvaline in analgesic peptide modifications [2].

Peptide stability Protease resistance Analgesic peptides

Chiral Purity Requirement: Enantiomeric Excess (ee) of (R)-TFNV vs. (S)-TFNV in a Commercial γ-Secretase Inhibitor Process

In the chemoenzymatic synthesis of (R)-5,5,5-trifluoronorvaline for the γ‑secretase inhibitor BMS‑708163 (avagacestat), the production host was engineered to inactivate the glutamate dehydrogenase gene, thereby eliminating background production of the (S)-amino acid and achieving 100 % ee for the desired (R)-enantiomer [1]. This finding underscores that even trace contamination with the (S)-form is unacceptable in a regulated pharmaceutical process. Consequently, an authentic, high‑purity (S)-Boc‑TFNV standard is indispensable as a reference material for chiral purity assays and for the synthesis of (S)-configured analogs .

Enantiomeric purity γ-Secretase inhibitor Chiral resolution

Predicted Physicochemical Properties: Boc-(S)-TFNV vs. Unprotected (S)-TFNV

The Boc‑protected (S)-TFNV exhibits a calculated pKa of 3.76 ± 0.10 and a predicted density of 1.247 ± 0.06 g/cm³, while the free amino acid has a molecular weight nearly 100 Da lower (171.12 g/mol) and lacks the acid‑stable carbamate linkage required for iterative SPPS . The Boc group also increases the molecular weight to 271.23 g/mol, which improves handling and weighing accuracy on a laboratory scale .

Lipophilicity pKa Solid‑phase peptide synthesis compatibility

Optimal Research and Industrial Deployment Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid


Synthesis of Protease‑Resistant Peptide Therapeutics

The building block is ideally suited for the solid‑phase assembly of peptide drug candidates that require prolonged plasma half‑life. As demonstrated by the 100 000‑fold potency enhancement of a TFNV‑modified enkephalin [1], the -CF₃ side chain dramatically reduces aminopeptidase degradation. Using the (S)-Boc‑protected monomer ensures the correct stereochemistry and straightforward incorporation into standard Fmoc‑SPPS cycles.

Chiral Reference Standard for γ‑Secretase Inhibitor Manufacturing

The commercial production of BMS‑708163 (avagacestat) requires enantiopure (R)-TFNV, and the process was specifically engineered to eliminate the (S)-enantiomer [2]. Authentic (S)-Boc‑TFNV therefore serves as a critical chiral reference standard for HPLC method validation, enabling accurate quantification of the undesired (S)-impurity in the final active pharmaceutical ingredient.

19F‑NMR Probe Incorporation in Protein and Peptide Studies

The terminal -CF₃ group of the compound provides a sensitive 19F‑NMR handle with a distinct chemical shift, as documented by the random coil 19F‑NMR chemical shifts of trifluoronorvaline [3]. Researchers can use the (S)-Boc‑TFNV to site‑specifically introduce a 19F probe into peptides or proteins for conformational and dynamics studies, a capability that is not offered by non‑fluorinated norvaline or leucine.

Medicinal Chemistry Exploration of (S)-Configured Trifluoromethyl Amino Acid Scaffolds

While the (R)-enantiomer has been extensively exploited in γ‑secretase inhibitors, the (S)-enantiomer remains comparatively underexplored. The demonstrated ability of (S)-TFNV to be incorporated into analgesic peptides [4] opens avenues for structure‑activity relationship (SAR) campaigns targeting other protease‑susceptible peptide hormones or neurotransmitters, where the (S)-configuration may confer unique receptor selectivity.

Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.